4-(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

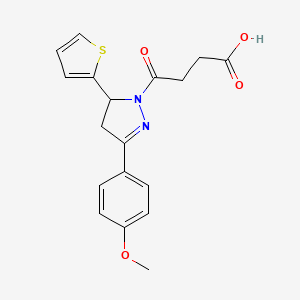

This compound belongs to the pyrazoline-based heterocyclic family, characterized by a 4,5-dihydro-1H-pyrazol-1-yl core substituted with a 4-methoxyphenyl group at position 3 and a thiophen-2-yl moiety at position 3.

Properties

IUPAC Name |

4-[5-(4-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-13-6-4-12(5-7-13)14-11-15(16-3-2-10-25-16)20(19-14)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKOPSYVKJJXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a β-keto ester or diketone. For example, 4-methoxyphenylhydrazine can react with ethyl acetoacetate under reflux conditions to form the pyrazole ring.

Thiophene Substitution: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and thiophene groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or immunomodulatory actions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogs.

Key Observations:

Thiophene vs. Phenyl Substituents : The thiophen-2-yl group (as in ) confers superior antiproliferative activity compared to phenyl analogs, likely due to enhanced π-stacking interactions with kinase targets.

Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and moderate enzyme inhibition (e.g., EGFR IC50 = 114–145 nM ), whereas halogen substituents (Cl, Br) enhance receptor binding affinity (e.g., NMDA receptor antagonism ).

Acid Tail Optimization: The 4-oxobutanoic acid moiety is critical for solubility and cellular uptake, as seen in NMDA antagonists and BRAF inhibitors .

Biological Activity

The compound 4-(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring , a thiophene moiety , and a methoxyphenyl group , which contribute to its biological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Key mechanisms include:

- Calcium Channel Modulation : Similar compounds have been noted for their ability to act as calcium channel blockers, which can lead to vasodilation and reduced cardiac workload.

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby exhibiting antioxidant properties.

Biological Activity Data

A summary of the biological activities reported for this compound and related derivatives is provided in the following table:

| Activity | Reference | IC50/EC50 Value |

|---|---|---|

| Antioxidant | 25 µM | |

| Calcium Channel Blockade | 620 nM | |

| Inhibition of Factor Xa | 40 nM | |

| Cytotoxicity against Cancer | IC50 = 15 µM |

Case Studies

- Antioxidant Properties : A study demonstrated that derivatives of the compound exhibited significant antioxidant activity, which was attributed to their ability to scavenge reactive oxygen species (ROS) effectively .

- Factor Xa Inhibition : Research on similar pyrazole derivatives revealed that they could inhibit Factor Xa, an important target in anticoagulant therapy. The compound showed a promising profile with an IC50 value of 40 nM, indicating strong potential as an anticoagulant agent .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of the compound on various cancer cell lines indicated an IC50 value of 15 µM, suggesting that it may have therapeutic applications in oncology .

Comparative Analysis

When compared to other similar compounds such as dihydropyridines and oxazoles, this compound exhibits unique properties due to the presence of both thiophene and pyrazole rings. These structural features enhance its reactivity and selectivity towards biological targets.

| Compound Type | Example | Notable Activity |

|---|---|---|

| Dihydropyridine | Nifedipine | Calcium channel blockade |

| Oxazole Derivatives | 5-(4-methoxyphenyl)-oxazole | Inhibition of C. elegans growth |

| Pyrazole Derivatives | Apixaban | Factor Xa inhibition |

Q & A

Q. Basic

- Spectroscopic Analysis :

- 1H/13C NMR : Key peaks include resonances for the pyrazoline ring (e.g., diastereotopic protons at δ 3.0–4.5 ppm), methoxy group (δ ~3.8 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

- HPLC : Validate purity (>95%) using reverse-phase columns (C18) with UV detection (e.g., 254 nm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, with expected [M+H]+ peaks consistent with the molecular formula (C19H19N2O4S).

What strategies optimize synthetic yields for this pyrazoline derivative?

Advanced

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation steps, while ethanol minimizes side reactions during substitutions .

- Catalysis : Use of Lewis acids (e.g., ZnCl2) or Pd-based catalysts for coupling reactions involving thiophene or aryl groups.

- Yield Challenges : reports yields ranging from 22% to 86% for analogous compounds, influenced by steric hindrance from bulky substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and purification losses .

How do substituents on the pyrazoline core influence biological activity?

Q. Advanced

- Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance solubility and modulate receptor binding via hydrogen bonding, as seen in antimicrobial pyrazolines ().

- Heterocyclic Moieties (e.g., thiophen-2-yl) : Improve lipophilicity and membrane permeability, critical for CNS-targeted compounds .

- SAR Insights : demonstrates that halogenated analogs (e.g., 4-bromophenyl) exhibit higher antitubercular activity, while methoxy groups may reduce cytotoxicity .

What in vitro assays are suitable for evaluating this compound’s biological potential?

Q. Advanced

- Antimicrobial Activity : Follow protocols from and :

- Enzyme Inhibition : Screen against COX-2 or kinase targets using fluorometric or colorimetric assays (e.g., ATPase activity measurement).

- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .

How can crystallographic data resolve structural ambiguities?

Q. Advanced

- X-Ray Diffraction : For precise confirmation of stereochemistry (e.g., cis/trans configurations in the pyrazoline ring), reference methods from , which resolved bond angles and torsional strain in similar thiazole-pyrazoline hybrids .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K, refining structures with SHELXL-97 .

What analytical methods detect degradation products during stability studies?

Q. Advanced

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions ().

- HPLC-MS : Identify degradation products (e.g., hydrolyzed butanoic acid derivatives) via high-resolution MS and fragmentation patterns .

- Mass Balance : Ensure total degradation products + parent compound = 100% ( methodology) .

How can computational modeling guide SAR studies?

Q. Advanced

- Pharmacophore Modeling : ’s pharmacophore for pyrazoline-containing inhibitors identifies hydrophobic (thiophene), hydrogen-bond acceptor (ketone), and aromatic (methoxyphenyl) features .

- Docking Studies : Use AutoDock Vina to predict binding modes with targets like Mtb enoyl-ACP reductase, leveraging crystal structures from PDB (e.g., 4TZK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.